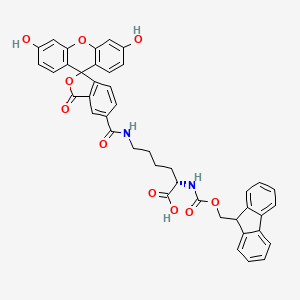

Fmoc-Lys(5-FAM)-OH

Descripción

BenchChem offers high-quality Fmoc-Lys(5-FAM)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(5-FAM)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAGGWQSWIFPNCB-DHUJRADRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemistry and Application of Fmoc-Lys(5-FAM)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Fmoc-Nε-(5-carboxamidofluorescein)-L-lysine (Fmoc-Lys(5-FAM)-OH), a critical reagent in modern biochemical and drug discovery research. This document details its chemical properties, outlines a comprehensive experimental protocol for its use in solid-phase peptide synthesis and subsequent protease activity assays, and presents a visual workflow of these processes.

Core Properties of Fmoc-Lys(5-FAM)-OH

Fmoc-Lys(5-FAM)-OH is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is labeled with the fluorophore 5-carboxyfluorescein (5-FAM). This design makes it an ideal building block for the synthesis of fluorescently labeled peptides.

A summary of its key quantitative data is presented in the table below.

| Property | Value |

| Molecular Weight | 726.7 g/mol [1][2], 726.73 g/mol [3][4][5] |

| Molecular Formula | C₄₂H₃₄N₂O₁₀[1][2][3][4][6] |

| Excitation Wavelength | ~493 nm[5] |

| Emission Wavelength | ~517 nm[5] |

| Appearance | Solid[6] |

| Purity (by HPLC) | ≥95%[4] |

Application in FRET-Based Protease Activity Assays

A primary application of Fmoc-Lys(5-FAM)-OH is in the creation of peptide substrates for Fluorescence Resonance Energy Transfer (FRET) assays.[2][6] These assays are widely used to measure the activity of proteases, a class of enzymes often targeted in drug development. In a typical FRET peptide substrate, a fluorophore (like 5-FAM) is paired with a quencher molecule. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be quantitatively measured.

Detailed Experimental Protocol: Synthesis of a FRET Peptide Substrate and Protease Activity Assay

The following protocol is a generalized procedure for the incorporation of Fmoc-Lys(5-FAM)-OH into a peptide using automated solid-phase peptide synthesis (SPPS) and its subsequent use in a protease activity assay. This protocol is based on methodologies described in the literature.[2][6]

Part 1: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide resin).

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

-

Perform this treatment twice: first for 5 minutes, then for 10 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

For standard amino acids, dissolve the Fmoc-protected amino acid and a coupling reagent (e.g., HCTU) in DMF.

-

Add diisopropylethylamine (DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for at least 2 hours.

-

Confirm the completion of the coupling reaction using a Kaiser test.

-

-

Incorporation of Fmoc-Lys(5-FAM)-OH:

-

In a separate vial, pre-activate Fmoc-Lys(5-FAM)-OH with a coupling reagent and DIPEA in DMF. Note that the coupling of this bulkier amino acid may require a longer reaction time (e.g., overnight) to ensure complete incorporation.[1]

-

Add the activated Fmoc-Lys(5-FAM)-OH solution to the deprotected peptide-resin and allow it to react.

-

Wash the resin thoroughly with DMF.

-

-

Chain Elongation and Final Cleavage:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptide in cold diethyl ether, wash, and dry under vacuum.

-

Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Part 2: Protease Activity Assay

-

Reagent Preparation:

-

Prepare an assay buffer specific to the protease of interest.

-

Dissolve the purified FRET peptide substrate in the assay buffer to a known concentration (typically in the low micromolar range).

-

Prepare a solution of the protease to be assayed.

-

-

Assay Execution:

-

In a microplate, add the FRET peptide substrate solution to each well.

-

Initiate the reaction by adding the protease solution.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).

-

Use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

The rate of increase in fluorescence is proportional to the protease activity.

-

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from peptide synthesis to the protease activity assay.

Caption: Workflow for FRET peptide synthesis and protease assay.

References

- 1. scispace.com [scispace.com]

- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Lys(5-FAM)-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-carboxamidofluorescein)-L-lysine, commonly known as Fmoc-Lys(5-FAM)-OH, is a pivotal building block in modern peptide chemistry and drug discovery. This derivative of the amino acid lysine is pre-labeled with the widely used fluorophore, 5-carboxamidofluorescein (5-FAM). The presence of the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group makes it ideally suited for incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. This allows for the precise, site-specific labeling of peptides and other biomolecules, which is crucial for a variety of biochemical and cellular assays, particularly those involving fluorescence resonance energy transfer (FRET).

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-Lys(5-FAM)-OH, with a focus on its use in the development of fluorescently labeled peptides for protease activity assays.

Chemical Structure and Properties

Fmoc-Lys(5-FAM)-OH is a complex organic molecule that combines the functionalities of an amino acid, a protecting group, and a fluorophore.

Chemical Structure:

-

IUPAC Name: (2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid[1]

The structure consists of an L-lysine core. The α-amino group is protected by an Fmoc group, which can be removed under basic conditions (e.g., with piperidine) during SPPS. The ε-amino group of the lysine side chain is acylated with 5-carboxyfluorescein (5-FAM), a derivative of fluorescein that provides the molecule's fluorescent properties.

Physicochemical and Spectroscopic Properties

The quantitative properties of Fmoc-Lys(5-FAM)-OH are summarized in the table below for easy reference. These properties are critical for its application in peptide synthesis and fluorescence-based assays.

| Property | Value | Source |

| Molecular Weight | 726.73 g/mol | [2][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Dimethylformamide (DMF) | [4] |

| Excitation Maximum (λex) | ~493 nm | [4] |

| Emission Maximum (λem) | ~517 nm | [4] |

| Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | [4] |

| Storage Conditions | Freeze (< -15 °C), protect from light | [4] |

Synthesis of Fmoc-Lys(5-FAM)-OH

The synthesis of Fmoc-Lys(5-FAM)-OH can be achieved through various routes. One common and effective method involves the reaction of Fmoc-L-lysine with a pre-activated ester of 5-carboxyfluorescein. This approach avoids the need for protecting and deprotecting the lysine α-amino group during the labeling step. Microwave-assisted synthesis has been shown to be an efficient method for this reaction.[5]

A detailed workflow for a microwave-assisted synthesis of Fmoc-Lys(5-FAM)-OH is presented below.

Caption: Microwave-assisted synthesis of Fmoc-Lys(5-FAM)-OH.

Experimental Protocols

Fmoc-Lys(5-FAM)-OH is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections provide a general protocol for its incorporation into a peptide chain and its application in a FRET-based protease assay.

Protocol 1: Incorporation of Fmoc-Lys(5-FAM)-OH into a Peptide using SPPS

This protocol outlines the general steps for coupling Fmoc-Lys(5-FAM)-OH to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-Lys(5-FAM)-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HCTU, HOBt, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the resin-bound peptide by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

-

Coupling of Fmoc-Lys(5-FAM)-OH:

-

Dissolve Fmoc-Lys(5-FAM)-OH (1.5-3 equivalents) and a coupling agent (e.g., HCTU, 1.5-3 equivalents) in DMF.

-

Add DIPEA (2-4 equivalents) to the solution to activate the carboxyl group.

-

Add the activated Fmoc-Lys(5-FAM)-OH solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric bulk of the FAM moiety, a longer coupling time or a double coupling may be necessary.[5]

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Repeat Cycles: Continue the SPPS cycles of deprotection, washing, and coupling for the remaining amino acids in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: FRET-Based Protease Assay Using a 5-FAM Labeled Peptide

This protocol describes a general workflow for using a peptide containing Lys(5-FAM) in a FRET-based assay to measure the activity of a protease, such as a matrix metalloproteinase (MMP).[5] This type of assay typically utilizes a peptide substrate that also contains a quencher molecule (e.g., Dabcyl) at a suitable distance from the 5-FAM fluorophore.

Materials:

-

Purified FRET peptide substrate containing both 5-FAM and a quencher (e.g., Dabcyl).

-

Purified protease of interest (e.g., MMP-1).

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).

-

96-well black microplate.

-

Fluorescence microplate reader.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay buffer.

-

Activate the pro-enzyme if necessary (e.g., pro-MMPs can be activated with APMA).

-

Prepare serial dilutions of the activated enzyme in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the FRET peptide substrate to each well.

-

Include control wells:

-

Substrate only (no enzyme) for background fluorescence.

-

Buffer only.

-

-

Initiate the enzymatic reaction by adding the protease to the appropriate wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for 5-FAM (λex ≈ 490 nm, λem ≈ 520 nm).

-

Monitor the increase in fluorescence intensity over time at a constant temperature (e.g., 37°C). The cleavage of the peptide by the protease separates the 5-FAM from the quencher, leading to an increase in fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence (substrate only wells) from the experimental readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the enzyme concentrations to determine the enzyme's kinetic parameters (e.g., Kcat/Km).

-

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

Fmoc-Lys(5-FAM)-OH is an indispensable tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and reliable performance in solid-phase peptide synthesis enable the creation of bespoke, fluorescently labeled peptides. These labeled peptides are instrumental in a wide array of applications, most notably in the development of sensitive and continuous assays for monitoring enzyme activity, such as FRET-based protease assays. The detailed properties and protocols provided in this guide serve as a valuable resource for the effective utilization of this versatile chemical entity in research and development.

References

5-FAM Dye: A Technical Guide to Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of 5-Carboxyfluorescein (5-FAM), a widely used green fluorescent dye. This document details the dye's spectral properties, outlines experimental protocols for its spectral characterization, and illustrates its application in key molecular biology techniques.

Core Spectral Properties of 5-FAM

5-FAM is a single isomer derivative of fluorescein, valued for its bright green fluorescence and its utility in labeling a variety of biomolecules, including peptides, proteins, and nucleotides.[1][2] Its fluorescence is notably pH-sensitive, with optimal performance typically observed in the pH range of 7.5 to 8.5.[3] Below pH 7, the dye becomes protonated, leading to a decrease in fluorescence.[3]

The core spectral characteristics of 5-FAM are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the solvent, pH, and conjugation state of the dye.

| Property | Value | Notes |

| Excitation Maximum (λex) | 490 - 495 nm | Can be efficiently excited by the 488 nm line of an argon laser.[2] |

| Emission Maximum (λem) | 514 - 521 nm | Emits in the green region of the visible spectrum.[4][5] |

| Molar Extinction Coefficient (ε) | ~71,300 - 83,000 L·mol⁻¹·cm⁻¹ | At the absorption maximum.[6][7] |

| Quantum Yield (Φ) | ~0.83 - 0.93 | In aqueous solution.[8][9] |

| Molecular Weight | 376.3 g/mol | For the free acid form.[1][4] |

| Chemical Formula | C₂₁H₁₂O₇ | For the free acid form.[4] |

Experimental Protocols

Measuring the Fluorescence Spectrum of 5-FAM

This protocol outlines the general steps for determining the excitation and emission spectra of a 5-FAM solution.

Materials:

-

5-FAM dye, solid or in a stock solution

-

Appropriate solvent (e.g., pH > 6 water, DMF, or DMSO for initial dissolution)[2][4]

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of 5-FAM by dissolving the solid dye in a small amount of DMF or DMSO.[1]

-

Dilute the stock solution in the desired buffer to a final concentration suitable for fluorescence measurements (typically in the nanomolar to low micromolar range). The optimal concentration should be determined empirically to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the expected emission maximum of 5-FAM (e.g., 520 nm).[10][11]

-

Scan a range of excitation wavelengths (e.g., 400-510 nm).

-

The resulting spectrum will show the relative fluorescence intensity at each excitation wavelength, with the peak indicating the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (e.g., 492 nm).[1][4]

-

Scan a range of emission wavelengths (e.g., 500-600 nm).

-

The resulting spectrum will show the fluorescence emission intensity at each wavelength, with the peak indicating the emission maximum.

-

-

Data Analysis:

-

Correct the spectra for instrument-specific variations and buffer background fluorescence.

-

Determine the excitation and emission maxima from the corrected spectra.

-

Applications and Signaling Pathway Visualization

5-FAM is a versatile dye employed in numerous molecular biology and drug development applications. Below are visualizations of experimental workflows where 5-FAM plays a crucial role.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a mechanism describing energy transfer between two light-sensitive molecules. A donor chromophore, in its excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling. 5-FAM is often used as a donor in FRET pairs.

Caption: FRET mechanism with 5-FAM as the donor fluorophore.

TaqMan Probe Mechanism in Real-Time PCR

In real-time PCR, TaqMan probes utilize a fluorophore (like 5-FAM) and a quencher. The probe anneals to the target DNA sequence. During extension, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the fluorophore from the quencher and allowing fluorescence to be detected.

Caption: Workflow of a 5-FAM labeled TaqMan probe in qPCR.

Labeling of Biomolecules

5-FAM, often in its amine-reactive succinimidyl ester (SE) form, is commonly used to label proteins and oligonucleotides. The carboxyl group of 5-FAM reacts with primary amines on the target molecule to form a stable amide bond.

Caption: General workflow for labeling biomolecules with 5-FAM SE.

References

- 1. 5-FAM [5-Carboxyfluorescein] [anaspec.com]

- 2. 5-FAM | AAT Bioquest [aatbio.com]

- 3. idtdna.com [idtdna.com]

- 4. biotium.com [biotium.com]

- 5. chemgenesjapan.com [chemgenesjapan.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Cornerstone of FRET Peptides: A Technical Guide to Fmoc-Lys(5-FAM)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of utilizing Nα-(9-fluorenylmethoxycarbonyl)-Nε-(5-carboxyfluorescein)-L-lysine, or Fmoc-Lys(5-FAM)-OH, in the synthesis of Förster Resonance Energy Transfer (FRET) peptides. These specialized peptides are instrumental in biochemical research and drug discovery, enabling real-time monitoring of enzymatic activities, protein-protein interactions, and conformational changes.[1][2] This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and essential data for the successful application of this technology.

The Principle of FRET: A Molecular Ruler

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[3] An excited donor fluorophore can transfer its energy to a nearby acceptor molecule without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring molecular proximity.[3]

Several key conditions must be met for FRET to occur:

-

Proximity: The donor and acceptor molecules must be in close proximity, typically within the Förster distance (R₀), which is the distance at which FRET efficiency is 50%.

-

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.

-

Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably oriented.

When these conditions are met, excitation of the donor results in a subsequent emission of light from the acceptor at a longer wavelength, a phenomenon known as sensitized emission. This is accompanied by a quenching of the donor's fluorescence.

5-Carboxyfluorescein (5-FAM) as a FRET Donor

5-Carboxyfluorescein (5-FAM) is a widely used fluorescent dye that serves as an excellent donor in FRET pairs.[4] Its derivative, Fmoc-Lys(5-FAM)-OH, is a crucial building block that allows for the site-specific incorporation of 5-FAM into a peptide sequence during solid-phase peptide synthesis (SPPS).[1][5] This approach offers precise control over the location of the donor fluorophore within the peptide, which is critical for designing effective FRET probes.

Photophysical Properties of 5-FAM

The photophysical properties of 5-FAM are summarized in the table below. These parameters are essential for designing FRET experiments and calculating FRET efficiency.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492 nm | [6][7] |

| Emission Maximum (λem) | ~518 nm | [6] |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.93 |

Common FRET Acceptors for 5-FAM

5-FAM is commonly paired with non-fluorescent quenchers, where the energy transferred from 5-FAM is dissipated as heat rather than light. Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a popular quencher for 5-FAM due to the significant overlap between its absorption spectrum and the emission spectrum of 5-FAM.[5][8]

| FRET Pair | Donor (5-FAM) | Acceptor (Dabcyl) | Förster Distance (R₀) |

| Spectral Properties | λex: ~492 nm, λem: ~518 nm | λabs: ~453 nm | ~29.45 Å |

| Reference | [6][7] | [9] | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key building block, Fmoc-Lys(5-FAM)-OH, its incorporation into a peptide via SPPS, and a typical FRET-based protease assay.

Synthesis of Fmoc-Lys(5-FAM)-OH

There are two primary routes for the synthesis of Fmoc-Lys(5-FAM)-OH: a traditional method involving copper complexation and a more rapid microwave-assisted method.[1][5]

1. Synthesis via Copper Complexation

This method involves the protection of the α-amino group of lysine with a copper complex, allowing for the specific reaction of 5-FAM with the ε-amino group.

-

Step 1: Preparation of Copper-Complexed Lysine:

-

Dissolve L-lysine monohydrochloride in water.

-

Add basic cupric carbonate and reflux the mixture for 6 hours.

-

Filter the reaction mixture and wash the precipitate with hot water.

-

Lyophilize the combined filtrates to obtain copper-complexed lysine.[5]

-

-

Step 2: Coupling of 5-FAM:

-

Suspend the copper-complexed lysine in N-methyl-2-pyrrolidone (NMP) and add diisopropylethylamine (DIPEA).

-

In a separate flask, dissolve 5-FAM and 1-hydroxy-7-azabenzotriazole (HOAt) in NMP.

-

Cool the 5-FAM solution to 0-4°C and add N,N'-diisopropylcarbodiimide (DIC).

-

After 15 minutes, add the copper-complexed lysine suspension to the activated 5-FAM solution.

-

Allow the reaction to proceed at 0-4°C for 2 hours, followed by stirring at room temperature overnight.[5]

-

-

Step 3: Fmoc Protection and Purification:

-

Follow standard procedures to remove the copper and protect the α-amino group with an Fmoc group using Fmoc-OSu.

-

Purify the final product, Fmoc-Lys(5-FAM)-OH, by chromatography.

-

2. Microwave-Assisted Synthesis

This method offers a faster alternative for the synthesis of Fmoc-Lys(5-FAM)-OH.

-

Dissolve 5-FAM and HOAt in dimethylformamide (DMF).

-

Add DIC and stir the mixture for 15 minutes to pre-activate the 5-FAM.

-

In a separate vial, dissolve Fmoc-L-Lys monohydrochloride in DMF and add DIPEA.

-

Add the Fmoc-Lys solution to the pre-activated 5-FAM.

-

Subject the reaction mixture to microwave irradiation (e.g., 25W at 45°C) for 45 minutes.[5]

-

Dilute the reaction mixture with water, centrifuge, and decant the supernatant.

-

Suspend the precipitate in water, freeze, and lyophilize to obtain the crude product, which can be further purified.[5]

Solid-Phase Peptide Synthesis (SPPS) of a FRET Peptide

This protocol outlines the incorporation of Fmoc-Lys(5-FAM)-OH and a quencher-labeled amino acid into a peptide sequence using an automated peptide synthesizer.

-

Resin Preparation:

-

Swell the appropriate resin (e.g., Rink Amide resin) in DMF.

-

Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.[10]

-

-

Amino Acid Coupling Cycles:

-

For each amino acid in the sequence, dissolve the Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF.

-

Add a base (e.g., DIPEA) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected resin and allow it to react.

-

Wash the resin thoroughly with DMF.

-

Remove the Fmoc group from the newly added amino acid with 20% piperidine in DMF.

-

Repeat these steps for each amino acid in the peptide sequence, incorporating Fmoc-Lys(5-FAM)-OH and the quencher-labeled amino acid (e.g., Fmoc-Lys(Dabcyl)-OH) at the desired positions.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11]

-

Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry under vacuum.[12]

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

FRET-Based Protease Assay

This protocol describes a typical assay for monitoring the activity of a protease using a FRET peptide substrate containing a 5-FAM/Dabcyl pair.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for the specific protease being studied (e.g., Tris buffer with appropriate pH and additives like CaCl₂ and ZnCl₂ for metalloproteinases).

-

FRET Peptide Stock Solution: Dissolve the purified FRET peptide in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Protease Stock Solution: Prepare a stock solution of the protease in the assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer to each well.

-

Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.

-

Initiate the reaction by adding the protease to the wells. Include a control well with no enzyme.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Excite the 5-FAM donor at its excitation wavelength (~490 nm).

-

Measure the fluorescence emission of the 5-FAM donor (~520 nm) over time.

-

-

Data Analysis:

-

The cleavage of the peptide by the protease separates the 5-FAM and the Dabcyl quencher, resulting in an increase in donor fluorescence.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

-

Calculate the protease activity based on the rate of substrate cleavage.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: The Jablonski diagram illustrating the FRET process between a donor and an acceptor.

Caption: Workflow for Solid-Phase Peptide Synthesis of a FRET peptide.

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

Fmoc-Lys(5-FAM)-OH is an indispensable tool for the synthesis of FRET peptides. Its use in solid-phase peptide synthesis allows for the precise placement of the 5-FAM donor fluorophore, enabling the creation of highly specific and sensitive probes for a wide range of biological applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to design and execute FRET-based experiments, contributing to advancements in our understanding of biological processes and the development of novel therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. ulab360.com [ulab360.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. benchchem.com [benchchem.com]

Solubility Profile of Fmoc-Lys(5-FAM)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-Nε-(5-carboxytetramethylrhodamine)-L-lysine (Fmoc-Lys(5-FAM)-OH), a fluorescently labeled amino acid crucial for the synthesis of labeled peptides and proteins used in a variety of biomedical research applications, including FRET-based assays. Understanding the solubility of this reagent in different solvents is critical for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS) and other bioconjugation techniques.

Core Concepts of Solubility

The solubility of Fmoc-Lys(5-FAM)-OH is governed by the interplay of its constituent chemical moieties: the hydrophobic Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the polar lysine backbone, and the relatively large, ionizable 5-FAM (5-carboxyfluorescein) fluorescent dye. The overall solubility is a balance between these components and their interactions with the solvent. Generally, polar aprotic solvents are effective at solvating both the hydrophobic and polar regions of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for Fmoc-Lys(5-FAM)-OH is not extensively published. However, information from product technical documents and data for analogous compounds provide valuable insights into its solubility profile. The primary solvent for dissolving Fmoc-Lys(5-FAM)-OH is Dimethylformamide (DMF), in which it is known to be soluble at concentrations commonly used in peptide synthesis.

For reference, the following table summarizes the available qualitative and quantitative solubility data for Fmoc-Lys(5-FAM)-OH and structurally related Fmoc-lysine derivatives.

| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Fmoc-Lys(5-FAM)-OH | DMF | Data not available | ≥ 10 mM | Soluble at concentrations typically used for stock solutions in peptide synthesis.[1] |

| Fmoc-Lys-OH | DMSO | 50 | 135.71 | Requires sonication and pH adjustment to 2 with 1 M HCl.[2] |

| Methanol | 5.74 | 15.58 | Requires sonication and pH adjustment to 6 with HCl.[2] | |

| H₂O | 3.64 | 9.88 | Requires sonication and pH adjustment to 3 with 1 M HCl.[2] | |

| Fmoc-Lys(Boc)-OH | DMSO | ≥ 100.8 | ≥ 215.15 | |

| Ethanol | ≥ 51 | ≥ 108.86 | ||

| H₂O | ≥ 4.69 | ≥ 10.00 | ||

| 5-Carboxyfluorescein (5-FAM) | Water | Soluble | Data not available | The free dye is soluble in water.[3] |

| DMSO | Soluble | Data not available | The free dye is soluble in DMSO.[3] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of Fmoc-Lys(5-FAM)-OH in a specific solvent involves the preparation of a saturated solution followed by quantification of the dissolved solute. The following protocol is adapted from standard methods for similar compounds.

Materials:

-

Fmoc-Lys(5-FAM)-OH

-

Solvent of interest (e.g., DMF, DMSO, Methanol, Water)

-

Vials with tight-sealing caps

-

Thermostatic shaker

-

Centrifuge or filtration apparatus (e.g., 0.2 µm syringe filter)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Fmoc-Lys(5-FAM)-OH to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

-

-

Separation of Undissolved Solute:

-

Centrifuge the vial at high speed to pellet the undissolved solid, or

-

Filter the solution using a syringe filter compatible with the solvent to remove any undissolved particles.

-

-

Sample Preparation for Analysis:

-

Carefully take a known volume of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-Lys(5-FAM)-OH of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mM).

-

Visualizations

Solvent Polarity and Solubility Relationship

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of an amphipathic molecule like Fmoc-Lys(5-FAM)-OH.

Caption: Logical relationship between solvent polarity and solubility.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental protocol for determining the solubility of Fmoc-Lys(5-FAM)-OH.

Caption: Experimental workflow for solubility determination.

References

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. The strategic use of protecting groups is the cornerstone of this process, preventing unwanted side reactions and ensuring the fidelity of the final peptide. Among the various strategies, the 9-fluorenylmethoxycarbonyl (Fmoc) protection scheme has emerged as the dominant and most versatile approach in modern solid-phase peptide synthesis (SPPS). Its mild reaction conditions, orthogonal nature, and suitability for automation have made it the method of choice for producing complex peptides for research, diagnostics, and therapeutic development.[1][]

This technical guide provides a comprehensive exploration of the core principles of Fmoc protection in peptide synthesis. It delves into the underlying chemical mechanisms, presents quantitative data for critical steps, offers detailed experimental protocols, and visualizes the intricate workflows and logical relationships inherent to this powerful technology.

The Principle of Orthogonality: A Tale of Two Chemistries

The success of Fmoc-based SPPS lies in the concept of orthogonality .[3][4] This principle dictates the use of multiple classes of protecting groups within a single synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[3][5] In Fmoc/tBu (tert-butyl) strategy, the two main classes of protecting groups are:

-

Temporary Nα-amino protecting groups: The Fmoc group shields the N-terminus of the growing peptide chain and is removed at the beginning of each coupling cycle.[3]

-

Permanent side-chain protecting groups: Acid-labile groups, typically based on tert-butyl or trityl moieties, protect the reactive side chains of trifunctional amino acids throughout the synthesis. These are removed during the final cleavage of the peptide from the solid support.[6][7]

This orthogonal scheme allows for the selective deprotection of the α-amino group under mild basic conditions, while the side-chain protecting groups remain intact until the final acid-mediated cleavage.[6] This contrasts with the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which relies on graded acid lability and can lead to side-chain deprotection during the repeated Nα-deprotection steps.[6][8]

The Fmoc Group: Structure and Mechanism of Action

The Fmoc group consists of a planar fluorenyl ring system attached to a methoxycarbonyl group.[] This structure is key to its function.

The lability of the Fmoc group to bases stems from the acidic proton on the C9 of the fluorene ring.[6] Deprotection is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][10] The mechanism proceeds via a β-elimination pathway:

-

Proton Abstraction: The basic piperidine abstracts the acidic proton from the fluorenyl ring.[6][11]

-

β-Elimination: This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[6][7]

-

Scavenging: The highly reactive dibenzofulvene is trapped by the excess piperidine to form a stable adduct, which is then washed away.[1][6]

This deprotection reaction is rapid and clean, leaving the N-terminal amine free to react with the next activated amino acid in the sequence.[1]

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. peptide.com [peptide.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

The Versatility of Fluorescence: A Technical Guide to Fluorescein-Labeled Amino Acids in Biochemical Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein-labeled amino acids and their peptide derivatives are indispensable tools in modern biochemistry and drug discovery. Their inherent fluorescent properties provide a sensitive, non-radioactive means to probe complex biological systems. This technical guide explores the core applications of these molecules, including the dynamic analysis of enzyme kinetics, quantification of molecular binding events through fluorescence polarization, visualization of cellular transport mechanisms, and the study of protein-protein interactions. We provide detailed experimental protocols, quantitative data from representative studies, and workflow visualizations to empower researchers in leveraging this powerful technology.

Introduction to Fluorescein Labeling

Fluorescein is a synthetic organic fluorophore renowned for its high quantum yield, excellent water solubility, and a strong absorption peak around 495 nm, which aligns well with the 488 nm argon laser line common in fluorescence microscopy and flow cytometry.[1] Its emission maximum is approximately 519-525 nm, producing a bright green fluorescence.[1][2] For biochemical applications, derivatives such as Fluorescein Isothiocyanate (FITC) and 5-Carboxyfluorescein (5-FAM) are frequently used to covalently label biomolecules.[1][3]

FITC reacts efficiently with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable thiourea linkage.[4] 5-FAM, often used as an N-hydroxysuccinimide (NHS) ester, reacts with amines to form a more hydrolytically stable carboxamide bond.[3] These properties make fluorescein-labeled amino acids and peptides ideal probes for a multitude of biological assays.

Table 1: Properties of Common Fluorescein Derivatives

| Property | Fluorescein Isothiocyanate (FITC) | 5-Carboxyfluorescein (5-FAM) |

| Reactive Group | Isothiocyanate | Carboxylic Acid (activated) |

| Target Moiety | Primary Amines | Primary Amines |

| Resulting Bond | Thiourea | Carboxamide |

| Excitation Max | ~495 nm | ~495 nm[5] |

| Emission Max | ~525 nm[6] | ~520 nm[5] |

| Key Advantage | Widely used, well-established | Forms more stable conjugates |

Synthesis and Labeling of Amino Acids

The covalent attachment of fluorescein to an amino acid or peptide is a fundamental step. The most common method involves the reaction of FITC with a primary amine under slightly alkaline conditions (pH 7.5-9.0), which ensures the amine group is deprotonated and thus sufficiently nucleophilic.[6][7]

Core Applications in Biochemistry

Fluorescence Polarization (FP) for Binding Assays

Fluorescence Polarization is a powerful technique for studying molecular interactions in solution.[8] It relies on measuring the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescein-labeled amino acid or peptide (the "tracer") tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a much larger protein, its rotation slows dramatically, leading to a high polarization signal.[9]

This principle is widely used in competitive binding assays to screen for inhibitors or determine binding affinities (Kd or Ki).[10] In this format, an unlabeled compound competes with the fluorescent tracer for the binding site on the target protein, causing a dose-dependent decrease in polarization.[10]

Table 2: Representative Data from Fluorescence Polarization Assays

| Target Protein | Fluorescent Tracer (Peptide) | Parameter | Value |

| Vascular Endothelial Growth Factor (VEGF) | Fluorescein-labeled v114 peptide derivative | Kd | 140 ± 40 nM |

| Human Respiratory Syncytial Virus (hRSV) F protein | Fluorescein-labeled C35 peptide (Fl-C35) | Kd | 21 nM |

| hRSV F protein | Unlabeled C35 peptide | IC50 | 38.52 nM |

| Nicotinamide N-methyltransferase (NNMT) | Fluorescent probe II138 | Kd | 369 ± 14.4 nM |

| Nicotinamide N-methyltransferase (NNMT) | Unlabeled analog (Compound 10) | Ki | 0.31 ± 0.7 µM |

Enzyme Activity and Kinetics Assays

Fluorescein-labeled peptides are excellent substrates for measuring the activity of proteases.[3] Two primary assay designs are common:

-

Self-Quenched Substrates (FRET): A peptide substrate is synthesized with a fluorescein donor at one end and a quencher moiety (e.g., Dabcyl) at the other.[11] In the intact peptide, the quencher absorbs the energy emitted by the fluorescein, resulting in low fluorescence. Upon cleavage by a protease, the fluorophore and quencher separate, leading to a quantifiable increase in fluorescence.[11] This method is ideal for continuous, real-time kinetic measurements.[11]

-

Fluorescein-Labeled Proteins: A large protein like casein or bovine serum albumin (BSA) is heavily labeled with FITC.[3][12] The high density of fluorophores causes self-quenching. When a protease digests the protein into smaller fragments, the quenching is relieved, and fluorescence increases.[3]

These assays allow for the determination of key kinetic parameters like Km (Michaelis constant) and Vmax (maximum velocity), which describe the enzyme's affinity for the substrate and its catalytic efficiency, respectively.[7][10]

Table 3: Representative Enzyme Kinetic Data

| Enzyme | Substrate Type | Parameter | Value |

| MMP-2 | Triple-helical peptide (THP) optical probe | kcat/KM | 30,000 s⁻¹M⁻¹ |

| Trypsin | FITC-Casein | Detection Limit | ~0.5 µg/mL |

Cellular Uptake and Transport Studies

Understanding how amino acids and peptides enter cells is crucial for drug delivery and metabolic research. Fluorescein-labeled amino acids serve as safe, high-resolution alternatives to radioactive tracers for visualizing and quantifying cellular uptake.[13] Researchers can monitor the internalization of these fluorescent probes in living cells over time using techniques like fluorescence microscopy or flow cytometry.[13] This allows for the calculation of uptake rates and the screening of small-molecule inhibitors that target specific amino acid transporters, such as LAT1, which is often overexpressed in cancer cells.

Detailed Experimental Protocols

Protocol 1: General Labeling of a Peptide with FITC

-

Preparation: Dissolve the peptide to a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 9.0. Ensure the buffer is free of amines (e.g., Tris) or sodium azide.[11]

-

FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[7]

-

Conjugation: While gently stirring the peptide solution, slowly add the FITC solution to achieve a final molar ratio of 5:1 to 10:1 (FITC:peptide).[11]

-

Incubation: Incubate the reaction mixture in the dark for 2-8 hours at room temperature or 4°C with gentle stirring.[8]

-

Quenching (Optional): Stop the reaction by adding a final concentration of 50 mM NH₄Cl or 10 mM Tris buffer and incubate for an additional 2 hours.[8]

-

Purification: Remove unreacted FITC and byproducts by passing the mixture over a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[6]

-

Quantification: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).[8]

Protocol 2: Competitive Fluorescence Polarization Binding Assay

-

Reagent Preparation: Prepare all reagents in a suitable FP buffer (e.g., PBS with 0.01% Tween-20). This includes the target protein, the fluorescein-labeled peptide tracer, and the unlabeled competitor compounds (typically in a serial dilution).

-

Assay Plate Setup: In a low-binding black microplate (e.g., 96- or 384-well), add the target protein at a fixed concentration (typically around its Kd for the tracer).[8]

-

Competitor Addition: Add the serially diluted unlabeled competitor compounds to the wells. Include wells for "no competitor" (high polarization control) and "no protein" (low polarization control).

-

Tracer Addition: Add the fluorescein-labeled tracer to all wells at a fixed concentration, typically well below its Kd to avoid stoichiometric titration.[1]

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Measurement: Read the fluorescence polarization (in mP units) on a plate reader equipped with appropriate excitation (~485 nm) and emission (~520 nm) filters and polarizers.

-

Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve using a nonlinear regression model to determine the IC50 value, which is the concentration of competitor that displaces 50% of the bound tracer.

Protocol 3: FRET-Based Matrix Metalloproteinase (MMP) Assay

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Reconstitute the FRET-based peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) and the active MMP enzyme in the assay buffer.[9]

-

Assay Setup: In a fluorescence microplate, add varying concentrations of the FRET substrate to different wells.

-

Initiate Reaction: Add a fixed concentration of the MMP enzyme to each well to start the reaction. Include a "no enzyme" control to measure background fluorescence.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity (e.g., Ex: 328 nm, Em: 393 nm for Mca/Dpa pair) every 1-2 minutes for 30-60 minutes.[9]

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (v) from the linear portion of the fluorescence vs. time plot.

-

Convert RFU/min to M/min using a standard curve of the free fluorophore (e.g., Mca).

-

Plot the initial velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Conclusion

Fluorescein-labeled amino acids are a cornerstone of modern biochemical and cell-based assays. Their adaptability allows for their use as simple reporters in cellular uptake studies, as sensitive tracers in high-throughput binding assays, and as integral components of sophisticated FRET substrates for real-time enzyme kinetics. The detailed protocols and representative data provided in this guide serve as a practical resource for researchers aiming to design and implement robust, fluorescence-based experiments to explore complex biological questions and accelerate the drug discovery process.

References

- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 2. Detection of protease activity using a fluorescence-enhancement globular substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 9. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to In-Sequence Peptide Labeling with Fmoc-Lys(5-FAM)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Nα-Fmoc-Nε-(5-carboxyfluorescein)-L-lysine (Fmoc-Lys(5-FAM)-OH), a critical building block for the site-specific incorporation of the 5-FAM fluorophore into synthetic peptides. This reagent facilitates the production of high-purity, internally labeled peptides essential for a multitude of research and drug development applications, most notably in the development of sensitive protease activity assays using Fluorescence Resonance Energy Transfer (FRET).

Introduction to Fmoc-Lys(5-FAM)-OH

Fmoc-Lys(5-FAM)-OH is a derivative of the amino acid lysine where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the epsilon-amino group of the side chain is covalently linked to 5-carboxyfluorescein (5-FAM). This "building block" approach allows for the direct incorporation of the 5-FAM fluorophore at any desired lysine position within a peptide sequence during standard solid-phase peptide synthesis (SPPS).[1] This method offers significant advantages over post-synthetic labeling techniques, including greater control over the labeling site, reduced purification challenges, and avoidance of unwanted side-reactions.[1]

The 5-FAM fluorophore is widely utilized due to its high quantum yield, good water solubility, and spectral properties that are compatible with common instrumentation, such as the 488 nm laser line.[2] It is a popular donor fluorophore in FRET-based assays, often paired with quenchers like Dabcyl or QXL520™.[1]

Chemical and Spectroscopic Properties

A clear understanding of the physicochemical properties of Fmoc-Lys(5-FAM)-OH and the resulting 5-FAM labeled peptides is crucial for experimental design and data interpretation.

| Property | Value | Reference |

| Molecular Formula | C42H34N2O10 | [3] |

| Molecular Weight | 726.7 g/mol | [3] |

| Excitation Maximum (λex) | ~493-495 nm | [4][5] |

| Emission Maximum (λem) | ~517-520 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer) | [4] |

| Purity (by HPLC) | ≥90-95% | [6][7] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the Fmoc-Lys(5-FAM)-OH building block and its incorporation into peptides.

Synthesis of Fmoc-Lys(5-FAM)-OH Building Block

There are two primary routes for the synthesis of Fmoc-Lys(5-FAM)-OH, each with its own advantages and disadvantages.

Method 1: Copper Complexation

This method involves the protection of the alpha-amino group of lysine using a copper complex, followed by the reaction of the free epsilon-amino group with 5-FAM, and subsequent Fmoc protection. While feasible, this route can result in low yields (e.g., 16%).[1]

Protocol:

-

L-Lysine monohydrochloride is refluxed with basic cupric carbonate in water.[1]

-

The resulting copper-complexed lysine is suspended in N-methyl-2-pyrrolidone (NMP) with N,N-diisopropylethylamine (DIPEA).[1]

-

5-FAM is pre-activated with 1-hydroxy-7-azabenzotriazole (HOAt) and N,N'-diisopropylcarbodiimide (DIC) in NMP.[1]

-

The activated 5-FAM solution is then reacted with the copper-complexed lysine.[1]

-

The copper is removed, and the Nα-amino group is protected with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester).

Method 2: Microwave-Assisted Synthesis

This approach utilizes commercially available Fmoc-L-Lysine and pre-activated 5-FAM, with microwave irradiation to facilitate the reaction. This method is generally more efficient and avoids the complexities of copper complexation.[1]

Protocol:

-

Dissolve 5-FAM (1 eq) and HOAt (0.96 eq) in N,N-Dimethylformamide (DMF).[1]

-

Add DIC (1 eq) and stir the mixture for 15 minutes to pre-activate the 5-FAM.[1]

-

In a separate vessel, dissolve Fmoc-L-Lysine monohydrochloride (1 eq) in DMF with DIPEA (1 eq).[1]

-

Add the Fmoc-Lysine solution to the pre-activated 5-FAM.[1]

-

The reaction is carried out in a microwave reactor for 45 minutes at 45°C with a power of 25 W.[1]

-

The product is precipitated by diluting the reaction mixture with water, followed by centrifugation, decantation, and lyophilization.[1]

In-Sequence Incorporation of Fmoc-Lys(5-FAM)-OH via SPPS

This protocol describes the incorporation of the Fmoc-Lys(5-FAM)-OH building block into a peptide sequence using an automated microwave-assisted peptide synthesizer.

Materials:

-

NovaPEG Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-Lys(5-FAM)-OH

-

Coupling reagent: HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

-

Base: N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane)

Protocol:

-

Resin Swelling: Swell the resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling:

-

For standard Fmoc-amino acids: Use 5 equivalents of the Fmoc-amino acid, 4.9 equivalents of HCTU, and 8 equivalents of a base.[1]

-

For Fmoc-Lys(5-FAM)-OH: The same coupling chemistry can be utilized. The bulky nature of the 5-FAM group may necessitate a double coupling step or extended reaction times to ensure complete incorporation. A Kaiser test can be used to monitor the completeness of the coupling reaction.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a suitable cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Research and Drug Development

Peptides internally labeled with 5-FAM are invaluable tools in various research areas.

FRET-Based Protease Assays

A primary application is the development of FRET-based substrates for monitoring protease activity.[1][8] In such a substrate, the 5-FAM fluorophore is paired with a suitable quencher. When the peptide is intact, the close proximity of the quencher suppresses the fluorescence of 5-FAM. Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[1] This principle is widely used for high-throughput screening of protease inhibitors and for studying enzyme kinetics.[1]

For example, a triple-helical peptide substrate containing 5-FAM and a Dabcyl quencher was developed to assay the activity of matrix metalloproteinases (MMPs) such as MMP-1 and MMP-13.[1] The study demonstrated that this substrate was hydrolyzed more rapidly by these MMPs compared to a substrate with a different FRET pair, indicating greater sensitivity.[1][8]

| Enzyme | Substrate | kcat/KM (M⁻¹s⁻¹) |

| MMP-1 | fTHP-15(Mca/Dnp) | 1,600 |

| fTHP-15(5-Fam/Dabcyl) | 2,800 | |

| MMP-13 | fTHP-15(Mca/Dnp) | 36,000 |

| fTHP-15(5-Fam/Dabcyl) | 49,000 | |

| MT1-MMP | fTHP-15(Mca/Dnp) | 2,700 |

| fTHP-15(5-Fam/Dabcyl) | 2,700 |

Adapted from Tokmina-Roszyk et al., 2013.[1]

Other Applications

Beyond FRET assays, 5-FAM labeled peptides are used in:

-

Fluorescence Microscopy: To visualize the localization of peptides within cells and tissues.[2][4]

-

Flow Cytometry: For the detection and quantification of specific cell populations that bind to the labeled peptide.[4]

-

Binding Assays: To study peptide-protein interactions and determine binding affinities.[4]

-

Intracellular Drug Delivery Studies: FAM-labeled cell-penetrating peptides are used to track the efficiency of cargo delivery into cells.[9]

Visualizations

Chemical Structure of Fmoc-Lys(5-FAM)-OH

Caption: Chemical structure of Fmoc-Lys(5-FAM)-OH.

Workflow for In-Sequence Peptide Labeling

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Principle of a FRET-Based Protease Assay

Caption: FRET-based protease assay mechanism.

Conclusion

Fmoc-Lys(5-FAM)-OH is an indispensable reagent for the synthesis of internally labeled fluorescent peptides. The "building block" approach integrated into SPPS provides a robust and precise method for creating sophisticated molecular probes. These 5-FAM labeled peptides are central to the development of sensitive FRET-based assays for protease activity, which are critical in basic research and for the high-throughput screening of potential therapeutic agents. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of peptide chemistry and drug development.

References

- 1. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lubio.ch [lubio.ch]

- 3. Fmoc-Lys(5-FAM)-OH | C42H34N2O10 | CID 91811004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. FMOC-Lys(5/6-FAM)-OH | AAT Bioquest [aatbio.com]

- 6. Fmoc-Lys(5-FAM)-OH [anaspec.com]

- 7. biorunstar.com [biorunstar.com]

- 8. The synthesis and application of Fmoc-Lys(5-Fam) building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Storing and Handling Fmoc-Lys(5-FAM)-OH Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Fmoc-Lys(5-FAM)-OH powder, a critical fluorescently-labeled amino acid used in peptide synthesis and other biochemical applications. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Compound Information

Fmoc-Lys(5-FAM)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(5-carboxamidofluorescein)-L-lysine, is a derivative of the amino acid lysine. The Fmoc protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS), while the 5-FAM fluorescent dye attached to the epsilon-amino group allows for the sensitive detection of the resulting peptide.

| Property | Value |

| Molecular Formula | C42H34N2O10[1] |

| Molecular Weight | 726.7 g/mol [1] |

| Appearance | Yellow to orange solid powder |

| CAS Number | 1242933-88-5 |

Storage Conditions

Proper storage of Fmoc-Lys(5-FAM)-OH is crucial to prevent degradation of both the Fmoc group and the fluorescent FAM dye. Key factors to control are temperature, light, and moisture.

Quantitative Storage Recommendations

| Form | Storage Temperature | Duration | Key Considerations |

| Powder (Short-term) | 4°C | Weeks to months | Keep in a tightly sealed, opaque container. Ideal for material in regular use.[2] |

| Powder (Long-term) | -20°C | Up to several years | Essential for preserving integrity over extended periods. Use a desiccator to minimize moisture.[3] |

| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3] |

| In Solvent | -80°C | Up to 6 months | Recommended for stock solutions to ensure maximum stability.[2][3] |

Light and Moisture Sensitivity

Fmoc-Lys(5-FAM)-OH is photosensitive and hygroscopic.

-

Light: The FAM dye is susceptible to photobleaching. Always store the powder and solutions in amber or opaque containers and minimize exposure to light during handling.

-

Moisture: The compound can absorb moisture from the air, which can lead to hydrolysis and degradation. Store in a dry environment, preferably in a desiccator, and ensure the container is tightly sealed. Before use, allow the container to warm to room temperature before opening to prevent condensation.[4]

Handling Procedures and Safety

While not classified as a hazardous substance, it is recommended to handle all chemicals with caution.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

Engineering Controls

-

Handle the powder in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Avoid generating dust when weighing and transferring the powder.

First Aid Measures

-

Inhalation: Move to fresh air. If irritation persists, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and seek medical advice.

Solubility and Solution Preparation

Fmoc-Lys(5-FAM)-OH is soluble in various organic solvents.

| Solvent | Concentration | Notes |

| DMF (Dimethylformamide) | Soluble | A common solvent for peptide synthesis. |

| DMSO (Dimethyl sulfoxide) | ~50 mg/mL | May require sonication to fully dissolve. Use anhydrous DMSO for best results as hygroscopic DMSO can impact solubility.[2] |

Protocol for Preparing a Stock Solution:

-

Equilibrate the Fmoc-Lys(5-FAM)-OH powder to room temperature before opening.

-

Weigh the desired amount of powder in a fume hood.

-

Add the appropriate volume of anhydrous solvent (e.g., DMF or DMSO).

-

Vortex or sonicate until the powder is completely dissolved.

-

Aliquot the solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term or -80°C for long-term storage.[2][3]

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of Fmoc-Lys(5-FAM)-OH.

Instrumentation and Reagents:

-

Reverse-phase HPLC system with a UV-Vis or fluorescence detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample: ~1 mg/mL solution of Fmoc-Lys(5-FAM)-OH in a 1:1 mixture of Mobile Phase A and B.

Method:

-

Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: Monitor at the absorbance maxima of the Fmoc group (~265 nm, ~301 nm) and the FAM dye (~494 nm). For higher sensitivity, a fluorescence detector can be used with excitation at ~494 nm and emission at ~520 nm.

-

Analysis: Purity is determined by the relative area of the main peak.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity of the compound.

Instrumentation:

-

Electrospray ionization (ESI) mass spectrometer.

Method:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Expected Mass: The expected monoisotopic mass for [M+H]+ is approximately 727.23 g/mol . The observed mass should be within the mass accuracy of the instrument.

Visualizations

Chemical Structure

References

A Comprehensive Technical Guide to the Safe Handling of Fmoc-Lys(5-FAM)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Fmoc-Lys(5-FAM)-OH, a fluorescently labeled amino acid derivative crucial for peptide synthesis and various research applications. Adherence to these guidelines is paramount to ensure personnel safety, experimental integrity, and compliance with laboratory safety standards.

Compound Identification and Properties

| Property | Data |

| Chemical Name | FMOC-Lys(5-FAM)-OH |

| CAS Number | 1242933-88-5[1][2][3] |

| Molecular Formula | C₄₂H₃₄N₂O₁₀[4] |

| Molecular Weight | 726.73 g/mol [4][5] |

| Appearance | Solid powder |

| Primary Applications | Building block for in-sequence Lys labeling by FAM in peptide synthesis[6], often used in Fluorescence Resonance Energy Transfer (FRET) peptide substrates.[7][8] |

Hazard Identification and Precautionary Measures

While specific toxicity data for Fmoc-Lys(5-FAM)-OH is largely unavailable, it is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity.[2][4] The following potential hazards should be considered:

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2][9]

-

Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2][9]

-

Chronic Exposure: The effects of repeated or prolonged exposure are not known.[9]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling Fmoc-Lys(5-FAM)-OH. The following PPE is recommended:

| PPE Category | Specific Recommendations |

| Eye Protection | Splash goggles or safety glasses with side shields.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | A full laboratory suit or lab coat to prevent skin contact.[9] |

| Respiratory | A dust respirator or self-contained breathing apparatus should be used to avoid inhalation, especially when handling the powder form.[9] |

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[10] Ensure that safety showers and eye wash stations are readily accessible.[11]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of Fmoc-Lys(5-FAM)-OH.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years[11] | Recommended for long-term storage.[1][11] |

| 4°C | Up to 2 years[11] | Suitable for medium-term storage.[1] | |

| In Solvent | -80°C | Up to 6 months[11][12] | Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[1][12] |

| -20°C | Up to 1 month[11][12] | For working solutions.[12] |

General Storage Conditions:

-

Keep containers tightly sealed in a cool, well-ventilated area.[11]

Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[11]

Handling and Experimental Protocols

General Handling Workflow

The following workflow outlines the standard procedure for handling Fmoc-Lys(5-FAM)-OH in a laboratory setting.

Caption: General laboratory workflow for handling Fmoc-Lys(5-FAM)-OH.

Synthesis of Fmoc-Lys(5-FAM)-OH (Microwave Assisted)

This section details a published method for the synthesis of Fmoc-Lys(5-FAM)-OH.

Materials:

-

5-carboxyfluorescein (5-Fam)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Fmoc-L-Lysine monohydrochloride

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-Fam (0.665 mmol) and HOAt (0.64 mmol) in 2 mL of DMF.[8]

-

Add DIC (0.665 mmol) and stir the mixture for 15 minutes.[8]

-

In a separate vial, dissolve Fmoc-L-Lys monohydrochloride (0.665 mmol) in 2 mL of DMF with DIPEA (0.665 mmol).[8]

-

Add the preactivated 5-Fam solution to the Fmoc-L-Lys solution.[8]

-

Subject the reaction to microwave irradiation for 45 minutes at 45°C with a power of 25 W.[8]

-

Dilute the reaction mixture with water (15:1 v/v), centrifuge, and decant the supernatant.[8]

-

Suspend the remaining precipitate in water, freeze, and lyophilize to obtain the final product.[8]

Caption: Workflow for the microwave-assisted synthesis of Fmoc-Lys(5-FAM)-OH.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[4][11] |

| Skin Contact | Wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation persists.[2][9] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present. Seek immediate medical attention.[2][11] |

| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[2][11] |

Spill and Leak Response

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Emergency response workflow for a spill of Fmoc-Lys(5-FAM)-OH.

Fire-Fighting Measures

-